Evidence Item 1: Physicochemical Differentiation — Hydrophobicity (logP) Relative to Baclofen
The target compound demonstrates a computed logP value of -0.418, which is significantly less negative than the logP values reported for the reference GABAB agonist baclofen (ranging from -0.960 to -1.0) [1]. This difference of approximately 0.5–0.6 log units translates to a theoretical 3- to 4-fold increase in octanol-water partition coefficient, indicating moderately higher lipophilicity [1]. The N-phenoxyethyl substitution introduces a more hydrophobic structural element compared to the 4-chlorophenyl group of baclofen, potentially altering passive diffusion characteristics and tissue distribution profiles.
| Evidence Dimension | Calculated logP (lipophilicity/hydrophobicity) |
|---|---|
| Target Compound Data | logP = -0.418 (computed) |
| Comparator Or Baseline | Baclofen: logP = -0.960 to -1.0 (ALogP = -1 reported) [2] |
| Quantified Difference | ΔlogP ≈ +0.5 to +0.6 (target compound less hydrophilic than baclofen) |
| Conditions | Computational prediction via PubChem database entry for target compound; literature-reported experimental/computed values for baclofen |
Why This Matters
Different logP directly impacts membrane permeability and passive diffusion across biological barriers, making target compound unsuitable as a direct surrogate for baclofen in experiments where BBB penetration or tissue partitioning is a critical variable.
- [1] PubChem. 4-[(2-phenoxyethyl)amino]butanoic acid hydrochloride. CID 45791978. Computed logP: -0.418. View Source
- [2] SIELC Technologies. Baclofen. LogP: -0.960. View Source
